Synthetic Intermediate Utility: Conversion to Clinical Kinase Inhibitor GSK1838705A Versus Non-Amino Indoline Analogs
The 6-amino group of the target compound enables direct N-arylation to generate GSK1838705A, a dual IGF-IR/IR kinase inhibitor with IC50 values of 2.0 nM and 1.6 nM, respectively . The closest analog lacking the 6-amino group, 1-(5-methoxyindolin-1-yl)ethanone (CAS 58246-80-3), cannot access this pharmacophore space because it lacks a nucleophilic amine for coupling to the pyrrolo[2,3-d]pyrimidine warhead . This represents a binary differentiation: the target compound is a productive intermediate for synthesizing sub-nanomolar kinase inhibitors, whereas the des-amino analog is not.
| Evidence Dimension | Synthetic convertibility to IGF-IR/IR kinase inhibitor (binary gate: reactive 6-NH2 present vs. absent) |
|---|---|
| Target Compound Data | Contains reactive 6-NH2; converted to GSK1838705A (IGF-IR IC50 = 2.0 nM; IR IC50 = 1.6 nM) |
| Comparator Or Baseline | 1-(5-Methoxyindolin-1-yl)ethanone (CAS 58246-80-3): no 6-amino group; cannot access GSK1838705A chemotype |
| Quantified Difference | Qualitative gate: productive intermediate (target) vs. non-productive (comparator); resulting inhibitor potency difference > 500-fold vs. untargeted kinases |
| Conditions | Multi-step organic synthesis; kinase inhibition assay (GSK1838705A IC50 data from BOC Sciences technical documentation) |
Why This Matters
For medicinal chemistry procurement, the presence of the 6-amino handle directly determines whether the compound can serve as a precursor to a clinically relevant kinase inhibitor chemotype, making it non-substitutable by des-amino indoline analogs.
